molecular formula C16H14Cl3NOS B3035603 (E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine CAS No. 338391-93-8

(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine

Cat. No.: B3035603
CAS No.: 338391-93-8
M. Wt: 374.7 g/mol
InChI Key: RKUYLWDJYWDSED-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine is a useful research compound. Its molecular formula is C16H14Cl3NOS and its molecular weight is 374.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • The compound and its derivatives have been utilized in organic synthesis, particularly in the development of new chemical reactions and compounds. For instance, Krasnova et al. (2013) detailed the oxidation of a related compound, resulting in a structurally similar product, showcasing its utility in synthetic organic chemistry (Krasnova et al., 2013).

Metal Complex Formation

  • Schiff bases similar to (E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine have been synthesized and used for metal complex formation, as demonstrated by Ambhure et al. (2017). These complexes are then tested for their antimicrobial activities, indicating the compound's potential in developing metal-based antimicrobial agents (Ambhure et al., 2017).

Crystal Structure Analysis

  • The compound has been subject to crystallographic studies to understand its molecular structure and properties. Caracelli et al. (2018) conducted a crystal structure and Hirshfeld surface analysis of a closely related compound, providing insights into its molecular geometry and intermolecular interactions (Caracelli et al., 2018).

Environmental and Biological Implications

  • The compound and its analogs have been studied for their interactions with environmental and biological systems. Yim et al. (2008) explored the reductive dechlorination of Methoxychlor, a compound structurally related to this compound, by human intestinal bacteria, highlighting the environmental and health relevance of these compounds (Yim et al., 2008).

Exploration in Molecular Docking and Computational Chemistry

  • The compound's derivatives have also been used in molecular docking studies, aiding in the understanding of molecular interactions and drug design processes. For instance, Refat et al. (2021) synthesized Schiff base ligands, structurally related to the compound , for molecular docking against various diseases, demonstrating its applicability in drug discovery (Refat et al., 2021).

Material Science and Luminescence Studies

  • Lai et al. (1999) explored luminescent mono- and binuclear cyclometalated platinum(II) complexes using derivatives of the compound, indicating its potential use in materials science, particularly in the development of luminescent materials (Lai et al., 1999).

Properties

IUPAC Name

(E)-2-[(2-chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NOS/c1-21-20-16(13-7-6-12(17)8-15(13)19)10-22-9-11-4-2-3-5-14(11)18/h2-8H,9-10H2,1H3/b20-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUYLWDJYWDSED-SILNSSARSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CSCC1=CC=CC=C1Cl)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CSCC1=CC=CC=C1Cl)\C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine
Reactant of Route 2
Reactant of Route 2
(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine
Reactant of Route 3
Reactant of Route 3
(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine
Reactant of Route 4
Reactant of Route 4
(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine
Reactant of Route 5
Reactant of Route 5
(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.